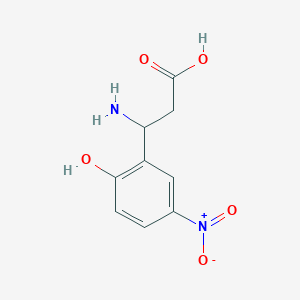
4-(Hydrazinylmethyl)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydrazinylmethyl)-2-methylquinoline is a heterocyclic compound that features a quinoline core with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine derivatives. One common method is the condensation reaction between 2-methylquinoline and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydrazinylmethyl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Hydrazine derivatives
Substitution: Substituted quinoline derivatives
Applications De Recherche Scientifique
4-(Hydrazinylmethyl)-2-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Hydrazinylmethyl)-2-methylquinoline involves its interaction with various molecular targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological macromolecules, leading to the modulation of their activity. The compound may also interfere with cellular pathways by inhibiting enzymes or binding to receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydrazinylmethyl)quinoline: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.
2-Methylquinoline: Lacks the hydrazinylmethyl group, resulting in different chemical properties and applications.
4-(Aminomethyl)-2-methylquinoline: Contains an aminomethyl group instead of a hydrazinylmethyl group, leading to variations in reactivity and biological activity.
Uniqueness
4-(Hydrazinylmethyl)-2-methylquinoline is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1016814-09-7 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2-methylquinolin-4-yl)methylhydrazine |
InChI |
InChI=1S/C11H13N3/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8/h2-6,13H,7,12H2,1H3 |
Clé InChI |
IBFMEZHYRVBAPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
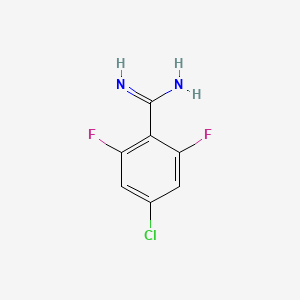
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
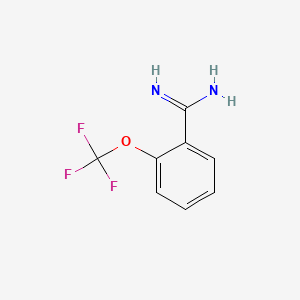

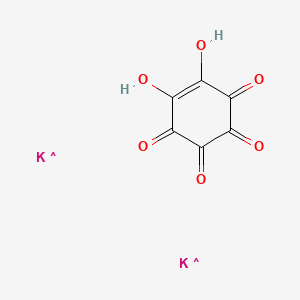
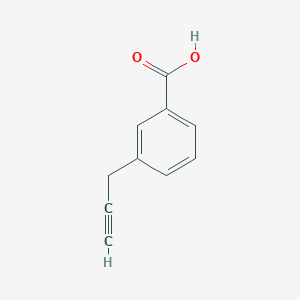
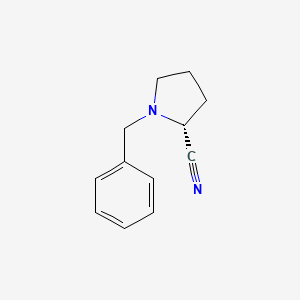
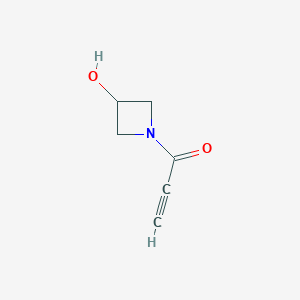

![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

